2-{4-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)morpholin-2-yl}acetic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{4-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)morpholin-2-yl}acetic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C12H18F3NO5 . It is a mixture of diastereomers.
Synthesis Analysis
The synthesis of this compound might involve the use of tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular weight of this compound is 313.2702 . The structure includes a morpholine ring with a tert-butoxy carbonyl group and a trifluoromethyl group attached to it .Chemical Reactions Analysis
The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is an important step in many organic synthesis reactions .Direcciones Futuras
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the introduction of the trifluoromethyl group and the morpholine ring. The final step involves the deprotection of the amine group and the introduction of the carboxylic acid group.", "Starting Materials": [ "2-bromoacetic acid", "morpholine", "tert-butyl chloroformate", "trifluoromethyl iodide", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the amine group by reacting morpholine with tert-butyl chloroformate in the presence of triethylamine to yield the N-tert-butoxycarbonyl morpholine intermediate.", "Step 2: Introduction of the trifluoromethyl group by reacting the N-tert-butoxycarbonyl morpholine intermediate with trifluoromethyl iodide in the presence of diisopropylethylamine to yield the N-tert-butoxycarbonyl-5-(trifluoromethyl)morpholine intermediate.", "Step 3: Introduction of the bromoacetic acid group by reacting the N-tert-butoxycarbonyl-5-(trifluoromethyl)morpholine intermediate with 2-bromoacetic acid in the presence of triethylamine and dichloromethane to yield the 2-{4-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)morpholin-2-yl}acetic acid intermediate.", "Step 4: Deprotection of the amine group by reacting the 2-{4-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)morpholin-2-yl}acetic acid intermediate with methanol and sodium hydroxide to yield the mixture of diastereomers of the final compound.", "Step 5: Purification of the mixture of diastereomers by column chromatography using a suitable solvent system.", "Step 6: Characterization of the final compound using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Número CAS |
2703780-87-2 |
Fórmula molecular |
C12H18F3NO5 |
Peso molecular |
313.27 g/mol |
Nombre IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)morpholin-2-yl]acetic acid |
InChI |
InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-7(4-9(17)18)20-6-8(16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18) |
Clave InChI |
XGDHMVRZNJAPGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(OCC1C(F)(F)F)CC(=O)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.